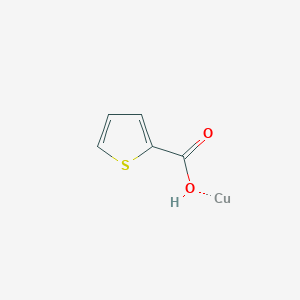
Copper(I) thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(I) thiophene-2-carboxylate is a coordination complex derived from copper and thiophene-2-carboxylic acid. This compound is known for its role as a reagent in organic synthesis, particularly in promoting the Ullmann reaction between aryl halides . It has a chemical formula of C5H3CuO2S and a molar mass of 190.68 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper(I) thiophene-2-carboxylate can be synthesized by reacting thiophene-2-carboxylic acid with copper(I) oxide (Cu2O) in the presence of toluene. The mixture is heated under reflux conditions, and water is removed azeotropically . The reaction can be represented as follows:
C5H4O2S+Cu2O→2C5H3CuO2S+H2O
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the laboratory synthesis method described above can be scaled up for industrial purposes. The key is to maintain controlled reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Copper(I) thiophene-2-carboxylate undergoes various types of reactions, including:
Oxidation: It can be oxidized to Copper(II) compounds under certain conditions.
Substitution: It is commonly used in substitution reactions, particularly in the Ullmann reaction where it facilitates the coupling of aryl halides.
Common Reagents and Conditions
Reagents: Aryl halides, copper(I) oxide, thiophene-2-carboxylic acid.
Conditions: Reflux in toluene, azeotropic removal of water.
Major Products
Scientific Research Applications
Copper(I) thiophene-2-carboxylate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in various cross-coupling reactions, including the Ullmann reaction.
Functionalized BODIPY Dye Analogs: It is involved in the synthesis of functionalized BODIPY dye analogs.
Xenobiotic Response Studies: It is used in studies of xenobiotic response to herbicide safener derivatives.
Preparation of Borondipyrromethene Systems: It is used in the preparation of parent borondipyrromethene systems.
Mechanism of Action
Copper(I) thiophene-2-carboxylate acts as a catalyst in various organic reactions. In the Ullmann reaction, it facilitates the coupling of aryl halides by forming a transient complex with the halide, which then undergoes reductive elimination to form the biaryl product . The molecular targets and pathways involved include the activation of aryl halides and the stabilization of intermediate species during the reaction.
Comparison with Similar Compounds
Similar Compounds
Copper(I) Bromide: Another copper(I) compound used in organic synthesis.
Copper(I) Iodide: Similar in function but with different reactivity and solubility properties.
Copper(I) Acetate: Used in similar coupling reactions but with different ligand environments.
Uniqueness
Copper(I) thiophene-2-carboxylate is unique due to its specific ligand environment provided by the thiophene-2-carboxylate group, which offers distinct reactivity and selectivity in organic reactions compared to other copper(I) compounds .
Properties
Molecular Formula |
C5H4CuO2S |
|---|---|
Molecular Weight |
191.70 g/mol |
IUPAC Name |
copper;thiophene-2-carboxylic acid |
InChI |
InChI=1S/C5H4O2S.Cu/c6-5(7)4-2-1-3-8-4;/h1-3H,(H,6,7); |
InChI Key |
NIPZPLSTRCTEND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)O.[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















